molecular formula C9H13NO2 B8752155 2-(4-Aminophenyl)propane-1,3-diol CAS No. 126489-69-8

2-(4-Aminophenyl)propane-1,3-diol

Cat. No. B8752155
M. Wt: 167.20 g/mol
InChI Key: UYGGXXUCYAGIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07419984B2

Procedure details

To a solution of 2-(4-amino-phenyl)-malonic acid diethyl ester (450 mg, 1.8 mmol) in anhydrous ether (20 ml), cooled at 0-10° C., was added lithium aluminum hydride (68 mg, 1.8 mmol). After stirring at room temperature for 2 hours, the reaction was cooled to 10° C. and quenched by the addition of hydrated sodium sulfate (2 g). The mixture was filtered and the solid was rinsed with tetrahydrofuran (10 ml). The combined filtrates were concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel eluting with 20% methanol-chloroform to provide 2-(4-amino-phenyl)-propane-1,3-diol (52 mg, 17% yield).
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH:5]([C:11]1[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=1)[C:6](OCC)=[O:7])C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[NH2:17][C:14]1[CH:13]=[CH:12][C:11]([CH:5]([CH2:6][OH:7])[CH2:4][OH:3])=[CH:16][CH:15]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C1=CC=C(C=C1)N)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
68 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
quenched by the addition of hydrated sodium sulfate (2 g)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid was rinsed with tetrahydrofuran (10 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel eluting with 20% methanol-chloroform

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.